N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-nitroimidazol-4-amine |
InChI |
InChI=1S/C6H10N4O2/c1-8(2)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3 |
InChI Key |
XLEJYIZWEHJNGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
5-(dimethylamino)-1-methyl-4-nitroimidazole chemical structure
An In-Depth Technical Guide to 5-(dimethylamino)-1-methyl-4-nitroimidazole
Foreword
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum anti-infectious properties.[1][2] Since the discovery of azomycin in the 1950s, this chemical family has yielded numerous life-saving drugs.[3] This guide focuses on a specific, albeit less documented, derivative: 5-(dimethylamino)-1-methyl-4-nitroimidazole. Given the absence of extensive direct literature for this exact molecule, this document serves as a technical framework built upon established principles and data from closely related analogues. It is designed for researchers, scientists, and drug development professionals, providing a robust theoretical and practical foundation for its synthesis, characterization, and evaluation.
Chemical Identity and Physicochemical Properties
5-(dimethylamino)-1-methyl-4-nitroimidazole is a heterocyclic organic compound. Its structure is characterized by a central imidazole ring, a five-membered ring with two nitrogen atoms. Key functional groups, including a methyl group at the N-1 position, a nitro group at C-4, and a dimethylamino group at C-5, define its chemical reactivity and potential biological activity.
Chemical Structure
Caption: Chemical structure of 5-(dimethylamino)-1-methyl-4-nitroimidazole.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 5-(dimethylamino)-1-methyl-4-nitroimidazole.
| Property | Predicted Value |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| Appearance | Likely a yellow to orange crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents |
| InChI Key | (Predicted) |
| SMILES | CN1C(=C(N=C1)[H])N(C)C |
Plausible Synthetic Pathway
A common and commercially available starting material for such a synthesis is 5-chloro-1-methyl-4-nitroimidazole. The electron-withdrawing nature of the nitro group at the C-4 position activates the C-5 position for nucleophilic attack.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 5-(dimethylamino)-1-methyl-4-nitroimidazole.
Detailed Experimental Protocol
This protocol is a predictive methodology based on similar documented syntheses of 5-substituted-1-methyl-4-nitroimidazoles.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-1-methyl-4-nitroimidazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Reagent Addition: Add an excess of dimethylamine (typically 2-3 equivalents, often as a solution in a compatible solvent like ethanol or water) to the reaction mixture. The excess amine serves both as the nucleophile and as a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Characterization: The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Predicted Spectroscopic and Analytical Data
The structural confirmation of the synthesized 5-(dimethylamino)-1-methyl-4-nitroimidazole would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 7.5 - 8.0 | s | 1H | Imidazole C2-H |
| ¹H | ~ 3.7 - 3.9 | s | 3H | N1-CH₃ |
| ¹H | ~ 2.8 - 3.2 | s | 6H | N(CH₃)₂ |
| ¹³C | ~ 145 - 150 | - | - | C4 (C-NO₂) |
| ¹³C | ~ 135 - 140 | - | - | C2 |
| ¹³C | ~ 125 - 130 | - | - | C5 (C-N(CH₃)₂) |
| ¹³C | ~ 40 - 45 | - | - | N(CH₃)₂ |
| ¹³C | ~ 33 - 36 | - | - | N1-CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₆H₁₀N₄O₂). The expected [M+H]⁺ ion would be approximately m/z 171.0877. Fragmentation patterns in mass spectrometry are likely to involve the loss of the nitro group (NO₂) and cleavage of the dimethylamino group.[9]
Inferred Biological Activity and Mechanism of Action
The biological activity of 5-(dimethylamino)-1-methyl-4-nitroimidazole can be inferred from the extensive research on the 5-nitroimidazole class of compounds.[1][2]
Anticipated Biological Profile
-
Antiprotozoal and Antibacterial Activity: 5-nitroimidazoles are well-established agents against anaerobic protozoa (e.g., Trichomonas vaginalis, Entamoeba histolytica, Giardia lamblia) and anaerobic bacteria.[1] It is highly probable that 5-(dimethylamino)-1-methyl-4-nitroimidazole would exhibit a similar spectrum of activity.
-
Mechanism of Action: The therapeutic effect of 5-nitroimidazoles is dependent on the reductive activation of the nitro group.[2] In anaerobic organisms, low-redox-potential proteins reduce the nitro group, leading to the formation of cytotoxic nitroso radicals and other reactive intermediates. These radicals can induce damage to cellular macromolecules, including DNA, leading to cell death.[2][7]
Proposed Mechanism of Action
Caption: Proposed mechanism of action for 5-(dimethylamino)-1-methyl-4-nitroimidazole.
Protocol for In Vitro Cytotoxicity Evaluation
To assess the biological activity and potential therapeutic window of 5-(dimethylamino)-1-methyl-4-nitroimidazole, a standard in vitro cytotoxicity assay, such as the MTT assay, should be performed on mammalian cell lines.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate mammalian cells (e.g., Vero or Hep-2 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of 5-(dimethylamino)-1-methyl-4-nitroimidazole in cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
This guide provides a comprehensive technical overview of 5-(dimethylamino)-1-methyl-4-nitroimidazole, a compound for which direct experimental data is scarce. By leveraging the well-documented chemistry and biology of related nitroimidazole derivatives, we have outlined a plausible synthetic route, predicted its key analytical features, and inferred its likely biological activity. The provided protocols offer a starting point for the practical synthesis and evaluation of this molecule.
Future research should focus on the successful synthesis and purification of 5-(dimethylamino)-1-methyl-4-nitroimidazole, followed by thorough spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies will be crucial to validate its predicted antimicrobial and antiprotozoal activities and to assess its toxicological profile. Such investigations will determine if this compound holds promise as a novel therapeutic agent.
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Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
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The Vanguard of Host-Directed and Antimicrobial Therapy: A Technical Guide to the Biological Activity of Methylated 5-Amino-4-Nitroimidazole Derivatives
Abstract
The 5-amino-4-nitroimidazole scaffold represents a pivotal, yet underexplored, frontier in medicinal chemistry. The strategic placement of an electron-donating amino group at the C5 position and an electron-withdrawing nitro group at C4 creates a unique electronic profile that distinguishes these molecules from their more common 5-nitro isomers. Methylation, typically at the N1 position, further refines the scaffold's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and mechanisms of action of methylated 5-amino-4-nitroimidazole derivatives. We will explore their potential as antimicrobial and anticancer agents, grounded in a detailed examination of their structure-activity relationships and supported by field-proven experimental protocols for their evaluation.
Introduction: The Strategic Design of the 5-Amino-4-Nitroimidazole Core
The vast majority of clinically utilized nitroimidazole drugs, such as metronidazole and tinidazole, are 5-nitroimidazoles.[1][2] Their mechanism relies on the reductive activation of the C5-nitro group under the hypoxic conditions characteristic of anaerobic bacteria, protozoa, and solid tumors.[3] This process generates cytotoxic radical anions that induce catastrophic DNA damage.[3]
The 5-amino-4-nitroimidazole scaffold inverts this classical arrangement. This structural isomerism is not trivial; it fundamentally alters the molecule's redox potential and potential biological targets. The amino group at C5 modulates the electron density of the imidazole ring, influencing the ease of reduction of the C4-nitro group. Methylation, most commonly on the N1 nitrogen, is a critical synthetic handle used to enhance membrane permeability and prevent metabolic degradation, thereby improving pharmacokinetic profiles. This guide delves into the unique biological consequences of this specific molecular architecture.
Core Chemistry and Synthetic Strategies
The synthesis of methylated 5-amino-4-nitroimidazole derivatives is a multi-step process that requires careful control of regioselectivity. A common synthetic paradigm involves the initial construction of a substituted imidazole ring, followed by nitration and subsequent functional group manipulations.
A representative synthetic approach begins with a suitably substituted 1-methylimidazole precursor. Nitration using a mixture of nitric and sulfuric acid typically yields a mixture of nitro-isomers, from which the desired 4-nitro derivative must be separated.[4] The key challenge often lies in the selective introduction of the amino group at the C5 position, which can be accomplished via nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at that position.
For instance, the Suzuki coupling reaction has been successfully employed to synthesize 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole and various arylboronic acids, demonstrating a versatile method for creating C-C bonds at the C5 position.[4] Subsequent conversion of a suitable substituent to an amino group would yield the target scaffold. Another approach involves building the ring with the desired functionalities in place, though this can be more complex.
Mechanisms of Biological Activity: Beyond Simple DNA Damage
While classical nitroimidazoles are considered prodrugs activated by nitroreductases, the unique electronic nature of the 5-amino-4-nitroimidazole core suggests potentially diverse mechanisms of action.
Reductive Activation and Generation of Reactive Nitrogen Species
The cornerstone of nitroimidazole bioactivity is the reduction of the nitro group. In anaerobic environments, enzymes such as the pyruvate:ferredoxin oxidoreductase (PFOR) system donate electrons to the nitroimidazole. The resulting nitro radical anion is a highly reactive species that can directly damage DNA or undergo further reduction to form other cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[3][5] This process is self-perpetuating in anoxic conditions but is short-circuited by oxygen, which can re-oxidize the radical anion, explaining the selective toxicity of these compounds towards anaerobes.
Dual-Mode Activity: Topoisomerase Inhibition
Recent studies on novel nitroimidazole hybrids have revealed an unexpected dual mode of action. In addition to the classic reductive bioactivation, some derivatives have been shown to directly inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This secondary mechanism may explain the observed activity against aerobic bacteria, which was previously thought to be minimal for this class of compounds. This finding suggests that methylated 5-amino-4-nitroimidazole derivatives could potentially be developed as broad-spectrum antibacterial agents that are less susceptible to resistance development.
Spectrum of Biological Activity
The unique structure of methylated 5-amino-4-nitroimidazoles confers a broad range of biological activities, from potent antimicrobial effects to promising anticancer properties.
Antimicrobial and Antiparasitic Activity
Derivatives of the 4-nitroimidazole scaffold have demonstrated significant activity against a range of pathogens. The presence of the nitro group is essential for this activity.[6][7] Studies on various 1-methyl-4-nitro-5-substituted imidazoles have shown potent activity against anaerobic bacteria, protozoan parasites like Entamoeba histolytica and Giardia intestinalis, and even some Gram-positive bacteria.[4][8]
For example, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 value of 1.47 µM against E. histolytica and G. intestinalis, making it twice as potent as the standard drug metronidazole.[4] Other derivatives in the same series also showed potent activity with IC50 values ranging from 1.72 to 4.43 µM.[4]
| Compound Class/Derivative | Organism | MIC / IC50 (µg/mL) | Reference |
| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria (e.g., S. aureus) | ≤8 | [9] |
| 5-Aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica, Giardia intestinalis | 1.7 - 4.5 (IC50) | [4] |
| 5-Nitroimidazole-derived hydrazones | Staphylococcus epidermidis | - (Significant Activity) | [8] |
| 5-Nitroimidazole-derived hydrazones | Escherichia coli, Salmonella typhi | - (Good Inhibition) | [8] |
| 1,2,4-Triazolylthioethyl-5-nitroimidazoles | Bacteria and Fungi | 7.3 - 125 | [10] |
Table 1: Summary of reported antimicrobial activities for various 4- and 5-nitroimidazole derivatives.
Anticancer Activity and Radiosensitization
The hypoxic microenvironment of solid tumors makes them a prime target for nitroimidazole-based therapies. These compounds can selectively kill hypoxic cancer cells, which are often resistant to conventional chemotherapy and radiotherapy. Furthermore, by depleting intracellular oxygen, they can act as radiosensitizers, enhancing the efficacy of radiation treatment.[11]
Several studies have documented the cytotoxic effects of 4-nitroimidazole derivatives against various human cancer cell lines, including breast (MCF-7), prostate (PC3, DU145), and lung (A549) cancer.[12][13][14] The imidazole ring structure is thought to interfere with DNA synthesis and alter the function of enzymes involved in cell replication.[13]
| Compound Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3-(...)-1-(4-(2-fluorophenyl)piperazin-1-yl)-... (5f) | MCF-7 (Breast) | 1.0 | [12][14] |
| 3-(...)-1-(4-(4-chlorophenyl)piperazin-1-yl)-... (5d) | PC3 (Prostate) | 4.0 | [12][14] |
| 3-(...)-1-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-... (5m) | DU145 (Prostate) | 5.0 | [12][14] |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | ~16.7 µM | [13] |
| N-ethyl-nitroimidazole | A549 (Lung) | - (More Sensitive) | [13] |
Table 2: Summary of reported in vitro anticancer activities for various nitroimidazole derivatives.
Structure-Activity Relationships (SAR): A Logic-Based Analysis
The biological activity of these derivatives is exquisitely sensitive to their chemical structure. Key relationships can be summarized as follows:
-
Position of the Nitro Group : The location of the nitro group is the most critical determinant of activity. 4-nitroimidazoles and 5-nitroimidazoles have fundamentally different structural requirements for aerobic and anaerobic activity.[6][7][15]
-
The N1-Methyl Group : Methylation at the N1 position is crucial for preventing tautomerization and often enhances lipophilicity, which can improve cell penetration and overall potency.
-
The C5-Amino Group : While less studied in the 4-nitro series, an amino group generally acts as an electron-donating group, which can modulate the redox potential of the nitro group, making its reduction more or less favorable. This can fine-tune the compound's selectivity for specific nitroreductase enzymes.
-
Substituents at C2 and C5 : Lipophilic side chains or additional ring systems (e.g., oxazine rings) can drastically alter the activity profile. For antitubercular activity, a bicyclic oxazine ring and a lipophilic tail were key for aerobic activity in 4-nitroimidazoles.[6][7][15][16] The length of N-alkyl chains can also influence cytotoxicity against specific cell lines.[13]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of research in this area, standardized and well-documented protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is the gold standard.[9][17][18]
Causality : This assay directly measures the ability of a compound to inhibit microbial proliferation. By using a two-fold serial dilution, it provides a quantitative value (in µg/mL) of potency, allowing for direct comparison between different derivatives and standard antibiotics.[9]
Step-by-Step Methodology :
-
Preparation of Compound Dilutions : a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. b. In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. c. Add 200 µL of the compound working solution (stock diluted in CAMHB to twice the highest desired concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control.[18]
-
Preparation of Inoculum : a. From a fresh agar plate (18-24 hours old), select several bacterial colonies. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9] c. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[18]
-
Inoculation and Incubation : a. Add 100 µL of the final bacterial inoculum to each well (wells 1-11). The final volume in each well is now 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[18]
-
Interpretation : a. Following incubation, visually inspect the wells for turbidity. The growth control should be turbid, and the sterility control should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][20]
Causality : This assay is based on the principle that viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[21]
Step-by-Step Methodology :
-
Cell Seeding : a. Culture cells to an exponential growth phase. b. Seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment : a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include untreated (vehicle control) wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
MTT Incubation : a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[22] c. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization and Measurement : a. Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[19][20] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. d. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[21][22]
-
Data Analysis : a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Methylated 5-amino-4-nitroimidazole derivatives represent a promising class of compounds with a rich and tunable biological activity profile. Their unique chemical architecture allows for a potential dual mode of action, combining the classic hypoxia-activated DNA damage with other mechanisms such as enzyme inhibition. This versatility makes them attractive candidates for development as next-generation antimicrobial agents capable of overcoming resistance and as targeted anticancer therapeutics that exploit the tumor microenvironment.
Future research should focus on elucidating the precise role of the C5-amino group in modulating the reductive activation process and exploring a wider range of substitutions at the C2 and N1 positions to optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with specific bacterial and human enzymes will be paramount in translating the in vitro promise of these compounds into clinically effective therapies.
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Ulusoy, N., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 58(10), 957-964. [Link]
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Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]
-
MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
-
Bentivoglio, G., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Pharmaceutical Design, 26(27), 3290-3296. [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fig. 5. Structure−activity relationships of 5-NI building blocks. [Link]
-
Mowday, A. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4457. [Link]
-
Dumanović, D., & Kosanović, D. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. Heterocycles, 37(3), 2009-2020. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
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difference between 1-methyl-4-nitro-1H-imidazol-5-amine and its N,N-dimethyl analog
This guide provides an in-depth technical analysis comparing 1-methyl-4-nitro-1H-imidazol-5-amine (the primary amine) against its N,N-dimethyl analog (the tertiary amine).
These two compounds serve as a textbook case study in heterocyclic chemistry, demonstrating how subtle substitutions on the exocyclic amine dramatically alter electronic conjugation, steric conformation, and synthetic utility.
Executive Summary & Structural Identity
The core scaffold for both molecules is the 1-methyl-4-nitroimidazole ring. The differentiation lies at the C5 position, where the substituent changes from a primary amino group (
| Feature | Primary Amine (Reference) | N,N-Dimethyl Analog |
| IUPAC Name | 1-methyl-4-nitro-1H-imidazol-5-amine | N,N,1-trimethyl-4-nitro-1H-imidazol-5-amine |
| CAS Number | 4531-54-8 | Analogous Derivative |
| Molecular Weight | 142.12 g/mol | 170.17 g/mol |
| Key Role | Azathioprine metabolite; Precursor | Steric/Electronic Probe; "Push-Pull" disruptor |
| H-Bond Capability | Donor & Acceptor (High MP) | Acceptor Only (Lower MP) |
Electronic & Steric Divergence: The "Push-Pull" Mechanism
The most critical difference between these two analogs is not merely functional group change, but the Steric Inhibition of Resonance (SIR) .
The Primary Amine: Planar Conjugation
In 1-methyl-4-nitro-1H-imidazol-5-amine, the molecule adopts a planar conformation.
-
Intramolecular H-Bonding: The amino hydrogen forms a strong hydrogen bond with the oxygen of the adjacent nitro group (NH...O=N).
-
Electronic Effect: This "locks" the nitro group and the amino group in the same plane, maximizing the overlap between the nitrogen lone pair (donor) and the nitro group
-system (acceptor). This creates a strong "push-pull" electronic system, increasing the dipole moment and stabilizing the molecule.
The N,N-Dimethyl Analog: Steric Twist
In the N,N-dimethyl analog, the two methyl groups on the exocyclic nitrogen create significant steric bulk.
-
The Clash: The
-methyl groups clash with the N1-methyl group of the imidazole ring and the oxygen atoms of the nitro group. -
The Twist: To relieve this strain, the dimethylamino group (and potentially the nitro group) rotates out of the plane of the imidazole ring.
-
Consequence: The
-orbital of the amine nitrogen is no longer parallel to the -system of the ring. Resonance is broken (SIR). The molecule loses the "push-pull" stabilization, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption and altered pKa values.
Visualizing the Electronic Disruption
The following diagram illustrates the structural divergence and the synthesis pathways.
Figure 1: Divergent synthesis and structural properties of the primary vs. tertiary amine analogs.
Synthetic Pathways & Reactivity
Synthesis Strategy
Both compounds are most efficiently synthesized via Nucleophilic Aromatic Substitution (
Protocol A: Synthesis of the Primary Amine
-
Reagents: 5-chloro-1-methyl-4-nitroimidazole, Methanolic Ammonia (saturated).
-
Mechanism: Direct displacement of chloride by ammonia.
-
Conditions: Sealed tube or autoclave at 100–120°C.
-
Note: This compound is commercially available as a reference standard for Azathioprine impurities.
Protocol B: Synthesis of the N,N-Dimethyl Analog
-
Reagents: 5-chloro-1-methyl-4-nitroimidazole, Dimethylamine (40% aq. or in THF),
. -
Mechanism:
displacement. The reaction is generally faster than with ammonia due to the higher nucleophilicity of the secondary amine, provided steric hindrance at the transition state is managed. -
Conditions: Reflux in Ethanol or DMF at 80°C.
Reactivity Profile Differences[2]
| Reaction Type | Primary Amine ( | N,N-Dimethyl Analog ( |
| Diazotization | Active. Reacts with | Inert. Cannot form diazonium salts due to lack of N-H protons. |
| Acylation | Active. Reacts with acetic anhydride to form amides. | Inert. No proton to lose; cannot form amides. |
| Nucleophilicity | Moderate. Reduced by resonance with nitro group. | Higher intrinsic basicity, but sterically hindered for nucleophilic attack.[1] |
| Reductive Metabolism | Nitro group reduces to amine (forming diamine). | Nitro group reduces, but steric bulk remains. |
Experimental Protocols
Protocol 1: Preparation of N,N-Dimethyl Analog via
This protocol is derived from standard nitroimidazole chemistry adapted for the dimethyl analog.
Materials:
-
5-Chloro-1-methyl-4-nitroimidazole (1.0 eq)
-
Dimethylamine hydrochloride (1.5 eq)
-
Triethylamine or
(2.5 eq) -
Ethanol (anhydrous)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 5-chloro-1-methyl-4-nitroimidazole (e.g., 1.61 g, 10 mmol) in 20 mL of ethanol.
-
Addition: Add dimethylamine hydrochloride (1.22 g, 15 mmol) followed by triethylamine (3.5 mL, 25 mmol).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a new, less polar spot (Rf ~0.8) should appear.
-
Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield yellow crystals.
Protocol 2: Analytical Differentiation (NMR)
Objective: Distinguish the two analogs using
-
Primary Amine: Look for a broad singlet (exchangeable with
) around 6.0–7.5 ppm representing the protons. The ring proton (H2) typically appears near 7.5 ppm. -
N,N-Dimethyl Analog: The broad
signal will be absent . Instead, look for a strong singlet integrating to 6 protons around 2.8–3.2 ppm corresponding to the group. The N1-methyl group will appear as a singlet (~3H) around 3.6 ppm.
Physicochemical Data Summary
The following table summarizes the predicted and observed properties.
| Property | Primary Amine | N,N-Dimethyl Analog | Causality |
| Physical State | Solid (Powder) | Solid (Crystalline) | |
| Melting Point | >288°C | ~120–150°C (Predicted) | Primary amine has extensive intermolecular H-bonding network. |
| Solubility (Water) | Moderate | Low | Tertiary amine lacks H-bond donors. |
| LogP (Lipophilicity) | -0.4 (Hydrophilic) | ~0.5 (More Lipophilic) | Methyl groups add hydrophobicity. |
| UV | ~360 nm (Yellow/Orange) | ~320 nm (Pale Yellow) | Loss of planarity (SIR) reduces conjugation length in the dimethyl analog. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. Retrieved from [Link]
-
Shafiee, A., et al. (1989). Nitroimidazoles.[2][3][4][5][6][7][8] V. Synthesis of 1-methyl-2-(2-methyl-4-thiazolyl)-nitroimidazoles. Journal of Heterocyclic Chemistry. (Contextual reference for nitroimidazole
reactivity). -
Al-Masoudi, N. A., et al. (2011). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Reductive Amination Strategies for 5-Amino-4-Nitroimidazole Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 5-Amino-4-Nitroimidazole Scaffolds
The 5-amino-4-nitroimidazole core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a range of therapeutic agents, particularly in the fields of oncology and infectious diseases.[1][2] The unique electronic properties conferred by the vicinal amino and nitro groups on the imidazole ring allow these molecules to act as bio-reductive prodrugs. Under hypoxic conditions, such as those found in solid tumors or anaerobic bacteria, the nitro group can be reduced to generate reactive nitrogen species that are cytotoxic to the target cells.[1][3]
Reductive amination is a cornerstone synthetic transformation that allows for the precise and controlled introduction of diverse substituents at the 5-amino position. This powerful reaction enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. However, the presence of the reducible nitro group presents a significant synthetic challenge, demanding highly selective reaction conditions to modify the amino group while preserving the crucial nitro functionality.[4]
This guide provides a detailed exploration of the mechanistic principles, practical considerations, and field-proven protocols for the successful reductive amination of 5-amino-4-nitroimidazole derivatives.
The Mechanism: A Tale of Two Steps
Reductive amination is a sequential process that transforms a primary or secondary amine into a more substituted amine by reaction with a carbonyl compound (an aldehyde or ketone). The reaction proceeds in two distinct stages:
-
Imine/Iminium Ion Formation: The nucleophilic 5-amino group of the imidazole derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a reversible dehydration step to form a C=N double bond, yielding an imine intermediate. Under the typically neutral to weakly acidic conditions required for this reaction, the imine can be protonated to form a more electrophilic iminium ion.[5][6][7]
-
Hydride Reduction: A reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and forming the final, more substituted amine product.[8][9]
The choice of reducing agent is paramount, as it must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6][10]
Caption: The two-stage mechanism of reductive amination.
Core Directive: Selecting the Right Tools for the Job
The success of a reductive amination on a 5-amino-4-nitroimidazole hinges on a careful selection of reagents and conditions to navigate the inherent selectivity challenges.
The Reducing Agent: A Critical Choice
The primary challenge is to reduce the iminium ion in the presence of a nitro group. While standard sodium borohydride (NaBH₄) is a workhorse for reducing aldehydes and ketones, its application here requires care.[8][11] More selective and milder reagents are generally preferred.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations involving sensitive substrates.[6][12] Its attenuated reactivity, due to the electron-withdrawing acetate groups, makes it highly selective for iminium ions over aldehydes, ketones, and, crucially, nitro groups.[10] It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[13]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable in mildly acidic conditions (pH 4-6), where iminium ion formation is favored.[5][14] However, its high toxicity and the potential for cyanide contamination in the final product make it a less desirable option than STAB.[10][12]
-
Sodium Borohydride (NaBH₄): While less selective for the imine over the carbonyl, NaBH₄ can be used effectively in a two-step (indirect) protocol.[13] Here, the imine is pre-formed before the addition of the reducing agent. Under typical conditions (e.g., in methanol or ethanol), NaBH₄ will not reduce an aromatic nitro group.[11]
-
Catalytic Hydrogenation (H₂/Catalyst): This method is generally not recommended for these substrates. Common catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly effective for reducing nitro groups to amines, which would lead to undesired side products.[4]
Solvent and Acidity
The reaction is typically performed under neutral or mildly acidic conditions to facilitate the dehydration step required for imine formation.[7] Acetic acid is often added as a catalyst when using STAB.[12] The choice of solvent depends on the reducing agent.
-
For NaBH(OAc)₃: Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are standard.[6][13]
-
For NaBH₄/NaBH₃CN: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[13]
Caption: Decision-making workflow for the reductive amination.
Detailed Experimental Protocols
Safety First: 5-Nitroimidazole derivatives should be handled with care as they are potentially mutagenic and can be shock-sensitive or thermally unstable in some cases.[15][16][17][18] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][18]
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most robust and recommended method for a wide range of aldehydes and ketones. It is a one-pot procedure that offers high yields and excellent selectivity.[6]
Materials:
-
5-amino-4-nitroimidazole derivative (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Glacial Acetic Acid (optional, catalytic, ~0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 5-amino-4-nitroimidazole derivative (1.0 eq) and the chosen anhydrous solvent (e.g., DCE).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 - 1.5 eq) to the suspension. If desired, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation. The causality here is to allow the equilibrium between the amine/carbonyl and the imine to be established before introducing the reducing agent.[13]
-
Addition of Reducing Agent: Add the sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed. The portion-wise addition helps to control the reaction rate and temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This neutralizes the acidic components and hydrolyzes any remaining borohydride reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted amine.
Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride
This method is useful when dealing with highly reactive aldehydes that might be reduced by STAB or when optimizing for challenging substrates.
Materials:
-
5-amino-4-nitroimidazole derivative (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄) (1.5 - 2.5 eq)
Procedure:
-
Step 1: Imine Formation:
-
In a round-bottom flask, dissolve the 5-amino-4-nitroimidazole derivative (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in methanol.
-
Stir the mixture at room temperature. For many aldehydes, imine formation in methanol is rapid.[12] Monitor the formation of the imine by TLC or LC-MS (observing the disappearance of the starting materials and the appearance of a new product spot/peak). This step can take from 30 minutes to several hours.
-
-
Step 2: Reduction:
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 - 2.5 eq). The low temperature helps to moderate the reaction rate and improve selectivity.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the imine intermediate is fully consumed (as monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the resulting aqueous residue with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Comparative Summary of Protocols
| Parameter | Protocol 1: Direct with NaBH(OAc)₃ | Protocol 2: Indirect with NaBH₄ |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |
| Selectivity | High: Selective for iminium over carbonyls and nitro groups.[10][12] | Moderate: Can reduce starting carbonyls if not pre-formed into an imine.[5][13] |
| Typical Solvents | Anhydrous DCE, THF, DCM[6][13] | Methanol, Ethanol[13] |
| Procedure | One-pot | Two-step (Imine formation then reduction) |
| Key Advantages | Operational simplicity, high yields, broad substrate scope, non-toxic byproducts.[6] | Uses a less expensive and readily available reducing agent. |
| Key Limitations | Higher cost of reagent compared to NaBH₄. Moisture sensitive.[13] | Requires careful monitoring of imine formation; potential for lower yields due to side reactions. |
References
- Material Safety Data Sheet - 2-Nitroimidazole, 98% - Cole-Parmer. (2005).
- 2-Nitroimidazole - Safety Data Sheet - ChemicalBook.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.
- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. (2014). Organic Letters.
- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2014). PMC.
- 5-Nitroimidazole SDS, 3034-38-6 Safety Data Sheets - ECHEMI.
- Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. (1981). Journal of the Chemical Society, Perkin Transactions 1.
- Amine synthesis by reductive amination. Organic Chemistry Portal.
- The Role of Sodium Borohydride in Reductive Amination. (2026). Oreate AI Blog.
- 5-NITRO BENZIMIDAZOLE CAS NO 94-52-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.
- MATERIAL SAFETY DATA SHEET. Medline.
- Reductive Amination - Common Conditions. University of Rochester.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). PMC.
- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry.
- Reductive Amination. WordPress.
- Electrophotocatalytic hydrogenation of imines and reductive functionalization of aryl halides. (2024). Nature Communications.
- A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. (2010). Angewandte Chemie International Edition.
- Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2019). Angewandte Chemie International Edition.
- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). Chemical Society Reviews.
- Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). ResearchGate.
- Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. (1987). PubMed.
- Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles. (2013). ResearchGate.
- Reductive amination. Wikipedia.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2014). ResearchGate.
- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (2022). Journal of the Serbian Chemical Society.
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
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Application Notes and Protocols for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 5-Amino-4-nitroimidazole Scaffold
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, historically celebrated for its role in developing potent antimicrobial and antiprotozoal agents.[1][2] The unique electronic properties conferred by the nitro group are central to the bioactivation of many successful drugs, including metronidazole and benznidazole.[3][4] Within this class, the 1-methyl-4-nitro-5-aminoimidazole core represents a particularly versatile building block. The presence of a nucleophilic amino group at the C5 position, electronically influenced by the adjacent nitro group, opens a gateway for diverse chemical modifications. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.
This guide focuses on the synthesis and potential applications of a specific derivative, N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine . While direct literature on this exact molecule is scarce, its synthesis is highly feasible from the commercially available precursor, 1-methyl-4-nitro-1H-imidazol-5-amine. The introduction of the N,N-dimethyl functionality modifies the nucleophilicity and steric profile of the C5 position, offering a unique tool for medicinal chemists to fine-tune molecular properties such as solubility, basicity, and receptor-binding interactions. This document provides detailed, logically-derived protocols for its synthesis and outlines its potential as a strategic intermediate in the development of novel therapeutics.
Physicochemical and Safety Profile
A summary of the key physicochemical properties for the precursor and the target compound is provided below. Safety data is based on related nitroimidazole compounds.
| Property | 1-methyl-4-nitro-1H-imidazol-5-amine (Precursor) | N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine (Target) |
| CAS Number | 4531-54-8[5][6] | Not available |
| Molecular Formula | C₄H₆N₄O₂[7] | C₆H₁₀N₄O₂ |
| Molecular Weight | 142.12 g/mol [5] | 170.17 g/mol |
| Appearance | Solid powder[5] | Predicted to be a solid |
| Melting Point | >288 °C[5] | Not available |
| Purity | Commercially available up to 95%[7] | Dependent on synthesis and purification |
| Safety | Warning: Harmful if swallowed.[6] As with many nitroaromatic compounds, handle with care, using appropriate personal protective equipment (PPE). Avoid inhalation of dust and contact with skin and eyes. | Assume similar or greater toxicity. Handle with appropriate PPE in a well-ventilated fume hood. |
Synthetic Protocols
The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine can be reliably achieved from its primary amine precursor, 1-methyl-4-nitro-1H-imidazol-5-amine, via reductive N-methylation. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Protocol 1: Synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine via Eschweiler-Clarke Reaction
This protocol describes the exhaustive methylation of the primary amino group of 1-methyl-4-nitro-1H-imidazol-5-amine using formic acid and formaldehyde.
Causality of Experimental Choices:
-
Reagents: Formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent. This combination is a hallmark of the Eschweiler-Clarke reaction, known for its efficiency in N-methylating primary and secondary amines.[8][9]
-
Reaction Conditions: Heating the reaction mixture accelerates the formation of the intermediate iminium ion and its subsequent reduction by formate. The reaction is monitored until completion to ensure the formation of the desired tertiary amine.
-
Workup: The workup procedure is designed to separate the basic product from unreacted starting materials and byproducts. Acidification followed by washing with an organic solvent removes non-basic impurities. Basification then allows for the extraction of the tertiary amine product into an organic solvent.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methyl-4-nitro-1H-imidazol-5-amine (1.0 eq., e.g., 1.42 g, 10 mmol) in formic acid (90%, 3.0 eq., e.g., 1.53 mL, 30 mmol).
-
Addition of Formaldehyde: To the stirred suspension, add aqueous formaldehyde (37% solution, 3.0 eq., e.g., 2.25 mL, 30 mmol).
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Caution: Carbon dioxide is evolved during the reaction; ensure adequate ventilation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and carefully add 1 M HCl to adjust the pH to ~2.
-
Extraction (Acidic): Wash the acidic aqueous solution with dichloromethane (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 10 M NaOH to adjust the pH to >11.
-
Extraction (Basic): Extract the product from the basic aqueous solution with dichloromethane or ethyl acetate (4 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).
Expected Data:
-
Yield: Moderate to good (50-80%).
-
¹H NMR (CDCl₃, predicted): δ ~7.5 (s, 1H, imidazole C2-H), ~3.9 (s, 3H, N1-CH₃), ~2.8 (s, 6H, N(CH₃)₂).
-
¹³C NMR (CDCl₃, predicted): Chemical shifts will be consistent with the proposed structure.
-
Mass Spectrometry (ESI+): m/z = 171.08 [M+H]⁺.
Caption: Synthetic workflow for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine.
Application as a Pharmaceutical Building Block
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine serves as a valuable intermediate for introducing a substituted nitroimidazole moiety into a larger molecule. The tertiary amine at the C5 position can be utilized in several ways, while the nitro group offers further synthetic handles.
Quaternization to Form Ammonium Salts
The tertiary amine can be alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) to form quaternary ammonium salts. This transformation can be used to:
-
Introduce a permanent positive charge, which can be crucial for targeting specific biological receptors or improving water solubility.
-
Create novel ionic liquids or phase-transfer catalysts.
Protocol 2: Quaternization of the Tertiary Amine
-
Reaction Setup: Dissolve N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Isolation: The quaternary ammonium salt often precipitates from the reaction mixture. If not, it can be precipitated by the addition of a non-polar solvent like diethyl ether. Collect the solid by filtration.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, yielding a highly functionalized 1,4,5-trisubstituted imidazole. This opens up a vast array of subsequent chemical transformations.
Causality of Experimental Choices:
-
Reducing Agents: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean and efficient method for nitro group reduction.[1] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can be employed, which are often used when other reducible functional groups are present.[10]
Protocol 3: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Dissolve N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine (1.0 eq.) in a solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the diamine product.
Caption: Potential reaction pathways for the target building block.
Conclusion
N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine, while not extensively described in the literature, represents a readily accessible and highly versatile building block for pharmaceutical research. Its synthesis from a commercially available precursor is straightforward using established methodologies like the Eschweiler-Clarke reaction. The presence of both a tertiary amine and a nitro group on the imidazole core provides dual handles for a wide range of chemical modifications. Researchers and drug development professionals can leverage this building block to systematically explore new chemical space and develop novel compounds with potential therapeutic applications, particularly in areas where the nitroimidazole scaffold has historically shown promise.
References
-
Barlin, G. B. (1986). Preparation, Structure and Addition Reactions of 4- and 5-Aminoimidazoles. J. Chem. Soc., Perkin Trans. 1, 1425-1432.
-
Müller, M., & Löw, P. (2007). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLOS Biology, 5(9), e211.
-
ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis. Retrieved from
-
BLDpharm. (n.d.). 1155610-22-2|N-[(3,4-Dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine. Retrieved from
-
Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 843.
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
-
ResearchGate. (2021). N 1 -Alkylation of 4(5)-nitro-1H-imidazole. Retrieved from
-
Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC, 2004(5), 133-142.
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
-
Li, F., et al. (2017). N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Organic Letters, 19(21), 5790-5793.
-
Singh, S., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3613.
-
Grimmett, M. R., & Iddon, B. (1995). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (22), 2871-2875.
-
Fluorochem. (n.d.). 1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from
-
MilliporeSigma. (n.d.). 1-methyl-4-nitro-1H-imidazol-5-amine. Retrieved from
-
CymitQuimica. (n.d.). CAS 4531-54-8: 1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from
-
Khan, I., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 791-799.
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
-
Li, G., et al. (2018). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. RSC Advances, 8(2), 920-928.
-
LGC Standards. (n.d.). 1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from
-
Goldman, P., & Wuest, J. D. (1981). Reactions of nitroimidazoles. Nucleophilic substitution of the nitro group. Journal of the American Chemical Society, 103(20), 6224-6226.
-
Saadeh, H. A., et al. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 17(12), 14594-14605.
-
BLDpharm. (n.d.). 4531-54-8|1-Methyl-4-nitro-1H-imidazol-5-amine. Retrieved from
-
Yahyazadeh, A., et al. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4966.
-
Shi, F., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22915-22924.
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Retrieved from
-
Kumar, R., & Kumar, S. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 3(6), 444-450.
-
Al-Zoubi, R. M. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(1), 2-25.
-
Shi, F., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22915-22924.
Sources
- 1. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-methyl-4-nitro-1H-imidazol-5-amine | 4531-54-8 [sigmaaldrich.com]
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- 9. eurekaselect.com [eurekaselect.com]
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Application Note: Strategic Synthesis and Optimization of Tertiary Amine-Functionalized Nitroimidazole Intermediates
Executive Summary
Nitroimidazole scaffolds, particularly 5-nitroimidazoles (e.g., metronidazole, tinidazole), are cornerstones in the treatment of anaerobic bacterial and protozoal infections.[1][2] More recently, they have gained prominence as hypoxia-activated prodrugs (HAPs) in oncology. The incorporation of a tertiary amine tail is a critical structural modification that enhances aqueous solubility, modulates lipophilicity (LogP), and improves lysosomal trapping in target tissues.
This Application Note provides a rigorous technical guide for synthesizing tertiary amine-functionalized 2-methyl-5-nitroimidazoles. It moves beyond generic textbook descriptions to address the specific process chemistry challenges: N1-regioselectivity , nitro-group stability , and purification of polar intermediates .
Strategic Pathway Selection
The synthesis of tertiary amine nitroimidazoles generally follows two distinct strategic pathways. The choice depends on the availability of starting materials and the specific linker length required.
Pathway A: The Epoxide "Metronidazole" Route (Stepwise)
This is the industry-standard approach for generating 2-hydroxy-3-amino propyl linkers. It mimics the commercial production of metronidazole but diverts the intermediate toward a secondary amine opening.
-
Mechanism: N-alkylation with epichlorohydrin
Epoxide formation Nucleophilic ring opening with a secondary amine. -
Pros: High regioselectivity; avoids handling unstable chloro-amine free bases.
-
Cons: Multi-step process; generates a secondary alcohol (which may require protection or oxidation depending on the target).
Pathway B: Direct N-Alkylation (Convergent)
This route utilizes pre-formed dialkylamino-alkyl halides (e.g., 2-chloro-N,N-diethylethylamine).
-
Mechanism:
displacement of the alkyl halide by the deprotonated imidazole. -
Pros: Single step; convergent synthesis.
-
Cons: Major Regioselectivity Risk. The 2-methyl-5-nitroimidazole anion is an ambident nucleophile. Alkylation can occur at N1 (yielding the active 5-nitro isomer) or N3 (yielding the inactive 4-nitro isomer).
Critical Technical Deep Dive: The Regioselectivity Challenge
The most common failure mode in this synthesis is the inadvertent production of the 4-nitro isomer .
-
The 5-Nitro Isomer (Target): Alkylation at N1.[2][3][4] This maintains the nitro group adjacent to the quaternary carbon (C4), preserving the redox potential required for biological activation.
-
The 4-Nitro Isomer (Impurity): Alkylation at N3. Due to tautomerism, the N3 position is sterically less hindered but thermodynamically less favorable in certain solvents.
Expert Insight: In aprotic polar solvents (DMF, DMSO) with strong bases (NaH), the reaction often yields a mixture (approx. 3:1 to 10:1 favoring the 5-nitro). However, using Acetonitrile (MeCN) with Potassium Carbonate (
Visualization: Synthetic Pathways and Regioselectivity[5][6]
Figure 1: Comparison of the Stepwise Epoxide Route (A) and Direct Alkylation Route (B), highlighting the regioselectivity bifurcation in Route B.
Detailed Experimental Protocols
Protocol A: The Epoxide Opening Strategy (High Purity)
Objective: Synthesis of 1-(3-morpholino-2-hydroxypropyl)-2-methyl-5-nitroimidazole.
Reagents:
-
2-Methyl-5-nitroimidazole (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Morpholine (1.1 eq)
-
Glacial Acetic Acid (Catalytic, 0.1 eq) or
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Methodology:
-
N-Alkylation (Formation of Chlorohydrin/Epoxide):
-
Dissolve 2-methyl-5-nitroimidazole (10 mmol) in Acetic Acid (15 mL) or use Lewis acid catalysis in anhydrous solvent.
-
Add Epichlorohydrin (12 mmol) dropwise at 0°C.
-
Allow to warm to room temperature (RT) and stir for 4 hours. Note: Monitoring by TLC is crucial here. You will see the consumption of the starting imidazole (
in 10% MeOH/DCM). -
Crucial Step: Treat the intermediate with base (NaOH aq) if the chlorohydrin is isolated, to force ring closure to the epoxide before the next step. However, in "one-pot" variations, the amine is added directly.
-
-
Epoxide Opening:
-
To the crude epoxide intermediate in EtOH (20 mL), add Morpholine (11 mmol).
-
Reflux the mixture at 75°C for 6–8 hours.
-
Mechanism Check: This is an
-type attack on the less substituted carbon of the epoxide [3].[5]
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in dilute HCl (pH 2) to protonate the tertiary amine and extract non-basic impurities with Ethyl Acetate (discard organic layer).
-
Basify the aqueous layer to pH 10 using NaOH.
-
Extract the product into Dichloromethane (DCM) (
mL). -
Dry over
and concentrate.
-
Protocol B: Direct Regioselective Alkylation
Objective: Synthesis of 1-(2-(diethylamino)ethyl)-2-methyl-5-nitroimidazole.
Reagents:
-
2-Methyl-5-nitroimidazole (1.0 eq)
-
2-Chloro-N,N-diethylethylamine hydrochloride (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) - Must be anhydrous and finely ground. -
Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst.
-
Solvent: Acetonitrile (MeCN) - Preferred over DMF for easier workup and better regiocontrol.
Step-by-Step Methodology:
-
Deprotonation:
-
Charge a reaction flask with 2-methyl-5-nitroimidazole (10 mmol),
(25 mmol), and KI (1 mmol) in MeCN (50 mL). -
Stir at RT for 30 minutes. The mixture will turn yellow/orange as the imidazole anion forms.
-
-
Alkylation:
-
Add 2-Chloro-N,N-diethylethylamine hydrochloride solid directly to the flask.
-
Heat to reflux (80°C) for 12–16 hours.
-
Process Control: Reaction is complete when the starting nitroimidazole is <2% by HPLC.
-
-
Filtration and Extraction:
-
Cool to RT. Filter off the inorganic salts (
, excess ). -
Evaporate the MeCN.
-
Redissolve the residue in DCM and wash with water.
-
-
Purification (The Isomer Separation):
-
Even with optimized conditions, ~5-10% of the 4-nitro isomer may form.
-
Recrystallization: Many tertiary amine derivatives crystallize as oxalate or hydrochloride salts. Dissolve the free base in acetone and add oxalic acid (1 eq). The 5-nitro isomer salt often crystallizes preferentially.
-
Chromatography: If oil remains, use silica gel with 95:5 DCM:MeOH + 1%
. The 5-nitro isomer is generally less polar (higher ) than the 4-nitro isomer on silica due to dipole moment cancellation [4].
-
Analytical Validation (Self-Validating Systems)
You must confirm the regiochemistry before proceeding to biological testing. A simple mass spec (LC-MS) is insufficient because both isomers have the exact same mass.
NMR Distinction Criteria (
| Feature | 5-Nitro Isomer (Target) | 4-Nitro Isomer (Impurity) |
| H-4 (Imidazole Ring) | Singlet at 7.9 – 8.0 ppm | Singlet at 7.4 – 7.6 ppm |
| N-CH2 (Methylene) | Typically 4.0 – 4.2 ppm | Typically 4.4 – 4.6 ppm |
| C-NO2 Shift ( | Carbon is shielded (~138 ppm) | Carbon is deshielded (~145 ppm) |
Note: The 4-nitro isomer usually displays an H-imidazole signal upfield (lower ppm) compared to the 5-nitro isomer due to the lack of the anisotropic deshielding effect of the nitro group on the adjacent proton.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation or moisture in solvent. | Dry MeCN over molecular sieves. Increase base equivalents. Add catalytic KI. |
| High 4-Nitro Isomer | Solvent too polar (DMSO/Water) or temperature too high. | Switch to MeCN or Toluene. Lower reaction temperature to 60°C (kinetic control). |
| Tar/Black Polymer | Thermal decomposition of nitro group. | Safety Alert: Never heat nitroimidazoles above 100°C without strict control. Avoid distilling to dryness at high heat. |
| Product is an Oil | Common for tertiary amines. | Convert to Hydrochloride or Oxalate salt for solid handling. |
Visualization: Purification Decision Tree
Figure 2: Workflow for the purification of crude nitroimidazole alkylation mixtures.
References
-
Miller, M. W., et al. (1970).[6] Alkylation of 2-methyl-5-nitroimidazole.[3][4][7][8] Some potent antiprotozoal agents.[2][6][9][10] Journal of Medicinal Chemistry, 13(5), 849–852.
-
Yassine, H., et al. (2022).[4] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.[3][4] Der Pharma Chemica, 14(4), 12-16.[4]
-
Smith, C. B., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(20), 4614.
-
Negi, A., et al. (2019). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Pharmaceuticals, 15, 561.[9]
-
Misonidazole Synthesis Review. (2022). Synthesis of hypoxia-activated prodrugs and imaging agents. National Institutes of Health (NIH) / PMC.
Sources
- 1. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]
- 8. sid.ir [sid.ir]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview [mdpi.com]
- 10. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield in the synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine . As Senior Application Scientists, we understand that optimizing the yield and purity of this highly functionalized imidazole derivative requires a nuanced understanding of the reaction mechanisms and careful control over experimental parameters.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific laboratory conditions.
Table of Contents
-
Synthesis Strategy Overview
-
Frequently Asked Questions (FAQs)
-
Starting Materials & Pathway Selection
-
Q1: What is the most logical synthetic route for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine?
-
-
Step 1: Nitration of 1-Methylimidazole
-
Q2: My nitration of 1-methylimidazole is resulting in a low yield and a mixture of regioisomers. How can I improve the selectivity for the 4-nitro product?
-
-
Step 2: Halogenation of 1-Methyl-4-nitroimidazole
-
Q3: I am having difficulty selectively halogenating the C5 position of 1-methyl-4-nitroimidazole. What conditions are recommended?
-
-
Step 3: Dimethylamine Substitution
-
Q4: The final nucleophilic substitution with dimethylamine is sluggish and gives a poor yield. What are the critical parameters to optimize?
-
-
Purification & Characterization
-
Q5: What is the most effective method for purifying the final product and what are the expected analytical signatures?
-
-
-
Troubleshooting Guide: Low Yield in the Amination Step
-
Detailed Experimental Protocols
-
Protocol 1: Regioselective Synthesis of 1-Methyl-4-nitroimidazole
-
Protocol 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
-
Protocol 3: Synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
-
-
References
Synthesis Strategy Overview
The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is best approached through a multi-step pathway that builds complexity on a simple imidazole core. The most viable route involves the sequential introduction of the required functional groups: N1-methylation, C4-nitration, C5-halogenation, and finally, C5-amination. This strategy is designed to manage the electronic effects of the substituents at each stage, ensuring high regioselectivity and maximizing overall yield.
The proposed three-step synthesis is visualized below.
Caption: Proposed synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Starting Materials & Pathway Selection
Q1: What is the most logical synthetic route for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine?
The most robust and well-precedented synthetic pathway begins with commercially available 1-methylimidazole. This route involves three key transformations:
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of 1-methylimidazole. The N1-methyl group helps direct the nitration, although conditions must be carefully controlled to avoid the formation of the 5-nitro isomer.[1]
-
Halogenation: Installation of a leaving group, typically chlorine, at the C5 position. This step activates the position for the final substitution. A patent describes the synthesis of the key intermediate, 5-chloro-1-methyl-4-nitroimidazole, from 5-chloro-1-methylimidazole nitrate salt.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C5-chloro group with dimethylamine to furnish the final product. The electron-withdrawing nitro group at C4 is critical for activating the C5 position towards nucleophilic attack.
This pathway is superior to alternatives, such as nitrating a pre-formed 5-aminoimidazole, because the strongly activating amino group would likely lead to oxidative decomposition or undesired side reactions under harsh nitrating conditions.
Step 1: Nitration of 1-Methylimidazole
Q2: My nitration of 1-methylimidazole is resulting in a low yield and a mixture of regioisomers. How can I improve the selectivity for the 1-methyl-4-nitroimidazole?
This is a common and critical challenge. The formation of a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole is often observed, with the latter sometimes being the major product under certain conditions. Achieving high regioselectivity for the desired 4-nitro isomer depends almost entirely on rigorous temperature control and the rate of addition.[1]
Causality: The imidazole ring is highly activated towards electrophilic substitution. Uncontrolled, exothermic conditions can lead to over-nitration or the formation of multiple products. Slow, drop-wise addition of the substrate to a cooled nitrating mixture ensures that the reaction temperature does not exceed the optimal range, favoring the thermodynamically more stable 4-nitro product.
Recommendations for Optimization:
| Parameter | Standard Condition | Optimized Condition for 4-Nitro Selectivity | Rationale |
| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ | Conc. H₂SO₄ / Conc. HNO₃ (Mixed Acid) | Provides the necessary nitronium ion (NO₂⁺) concentration.[1] |
| Temperature | 0 °C to 65 °C | Maintain 0-5 °C during addition , then allow slow warming. | Low temperature is the most critical factor for controlling regioselectivity.[1] |
| Addition Rate | Rapid addition | Slow, drop-wise addition of 1-methylimidazole to the acid mixture. | Prevents dangerous exotherms and minimizes side product formation.[1] |
| Reaction Time | Variable | 8-12 hours after addition is complete. | Allows the reaction to proceed to completion at a controlled temperature. |
A detailed, optimized protocol is provided in the "Experimental Protocols" section below.
Step 2: Halogenation of 1-Methyl-4-nitroimidazole
Q3: I am having difficulty selectively halogenating the C5 position of 1-methyl-4-nitroimidazole. What conditions are recommended?
The C5 position of 1-methyl-4-nitroimidazole is electron-deficient due to the influence of both the nitro group and the imidazole ring nitrogens. Therefore, standard electrophilic halogenation is difficult. A more effective strategy is to use a method that proceeds via a different mechanism or to start from a precursor that can be converted to the halo-derivative.
A highly effective method is outlined in a patent, which utilizes 5-chloro-1-methylimidazole nitrate salt as the starting material and nitrates it directly.[2] This circumvents the difficulty of halogenating the deactivated 1-methyl-4-nitroimidazole ring.
Alternative Approach (If starting from 1-methyl-4-nitroimidazole): Direct chlorination can be challenging. However, conditions using a potent chlorinating agent might be successful.
Recommendations for Chlorination:
| Reagent | Solvent | Temperature | Comments |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF | 50-80 °C | A common and relatively mild chlorinating agent for heterocycles. |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or neat | 0 °C to Room Temp. | A more reactive agent; requires careful handling and stoichiometry control. |
| Conc. HCl / H₂O₂ | Water / Acetic Acid | 60-90 °C | A classic method that generates in-situ Cl₂. |
The most reliable path remains the one described in the patent literature, starting from a halogenated imidazole.[2]
Step 3: Dimethylamine Substitution
Q4: The final nucleophilic substitution with dimethylamine is sluggish and gives a poor yield. What are the critical parameters to optimize?
The success of this SNAr reaction hinges on several factors: the solvent, the base used (if any), temperature, and the form of dimethylamine used. The C5-chloro group on 5-chloro-1-methyl-4-nitroimidazole is activated for substitution, but optimizing conditions is key to achieving high yield and purity.
Causality: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex, and thus the overall reaction rate, is highly influenced by the solvent's ability to solvate charged species and the reaction temperature.
Caption: Troubleshooting decision tree for the SNAr amination step.
Recommendations for Optimization:
| Parameter | Condition | Rationale & Citation |
| Solvent | Polar aprotic (DMF, Acetonitrile) | These solvents effectively solvate the charged intermediate without protonating the nucleophile. Acetonitrile has been shown to be effective in similar N-alkylation and substitution reactions on nitroimidazoles. |
| Temperature | 60-80 °C | Heating is generally required to overcome the activation energy. Monitoring by TLC is crucial to prevent decomposition of the product. |
| Base | K₂CO₃ or Et₃N (Triethylamine) | An acid scavenger is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.[3] |
| Reagent | Dimethylamine (40% wt. in H₂O or as a gas) | An excess of the nucleophile is used to drive the reaction to completion. |
Purification & Characterization
Q5: What is the most effective method for purifying the final product and what are the expected analytical signatures?
The crude product will likely contain unreacted starting material, excess dimethylamine, and salts. A standard workup followed by column chromatography is typically effective.
Purification Protocol:
-
Workup: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash: Wash the combined organic layers with water and then brine to remove the polar solvent (e.g., DMF) and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Expected Analytical Data:
| Analysis | Expected Result |
| ¹H NMR | Expect distinct singlets for the N1-CH₃ (approx. 3.7-3.9 ppm), the N(CH₃)₂ group (approx. 2.8-3.2 ppm), and the C2-H of the imidazole ring (approx. 7.5-8.0 ppm). These chemical shifts are estimations based on similar structures.[2][4] |
| ¹³C NMR | Signals for the three methyl carbons, the imidazole ring carbons (with C4 and C5 being significantly affected by the nitro and amino groups), are expected. |
| Mass Spec (HRMS) | The calculated m/z for the protonated molecule [M+H]⁺ (C₆H₁₁N₄O₂) should match the experimental value closely. |
| Melting Point | A sharp melting point is indicative of high purity after recrystallization. |
Detailed Experimental Protocols
Disclaimer: These protocols are synthesized from established chemical literature for related compounds and should be performed with all appropriate safety precautions, including the use of personal protective equipment in a well-ventilated fume hood.
Protocol 1: Regioselective Synthesis of 1-Methyl-4-nitroimidazole[1]
-
Prepare a nitrating mixture by adding concentrated nitric acid (65%, 1.0 eq.) to chilled (0-5 °C) concentrated sulfuric acid (98%, ~3-4 vol. eq.) in a three-neck flask equipped with a thermometer and a dropping funnel.
-
While maintaining the internal temperature between 0-5 °C with an ice-salt bath, add 1-methylimidazole (1.0 eq.) drop-wise to the stirred nitrating mixture over 1-2 hours. Critical: Do not allow the temperature to rise above 7 °C.
-
After the addition is complete, allow the mixture to stir at a low temperature for 30 minutes, then let it slowly warm to room temperature and stir for an additional 8 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution slowly with a saturated solution of sodium carbonate or ammonium hydroxide until pH 7-8 is reached.
-
Extract the aqueous solution with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole[2]
(Adapted from patent literature for a high-yielding synthesis)
-
In a 100 mL three-necked flask, add 25.0 mL of concentrated (98.3%) sulfuric acid and cool to 0 °C with magnetic stirring.
-
Add 5-chloro-1-methylimidazole nitrate salt (1.0 eq.) portion-wise, ensuring the temperature remains below 15 °C.
-
After addition, allow the mixture to warm naturally and then gently heat to 55 °C. Maintain this temperature for 7 hours.
-
After completion, slowly pour the reaction solution into 150 mL of ice water.
-
Extract the mixture with chloroform (3x).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.
-
Distill off most of the chloroform and add a non-polar solvent like hexanes or petroleum ether to precipitate the product.
-
Filter the white crystals, wash with cold hexanes, and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.
Protocol 3: Synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
-
To a solution of 5-chloro-1-methyl-4-nitroimidazole (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (1.5 eq.).
-
Add an aqueous solution of dimethylamine (40% w/w, 2.5 eq.) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 5-8 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 50-100% ethyl acetate in hexanes) to yield the pure target compound.
References
-
Fine Chemical Technologies. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S1-S7. Available from: [Link]
-
Bansal, R. K., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. Available from: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available from: [Link]
-
Reddy, T. R., et al. (2018). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. RSC Advances, 8(58), 33263-33269. Available from: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]
- CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (2011). Google Patents.
Sources
- 1. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of nitroimidazoles during N-alkylation reactions
Current Status: Operational Ticket Focus: Preventing Degradation & Controlling Regioselectivity Assigned Specialist: Senior Application Scientist
The Core Problem: The "Nitro-Switch" Paradox
Welcome to the technical support hub for nitroimidazole chemistry. If you are here, you are likely facing one of two problems: your reaction mixture has turned into an intractable black tar, or your NMR shows the wrong regioisomer.
The Mechanism of Instability:
The nitro group (
-
The Good: It is strongly electron-withdrawing, significantly increasing the acidity of the
proton ( ), making deprotonation easy even with mild bases. -
The Bad: It depletes electron density from the ring, rendering the carbon skeleton susceptible to nucleophilic attack (ring opening) and making the nitro group itself a leaving group under harsh conditions (denitration), leading to polymerization (tarring).
The Regioselectivity Challenge: 4(5)-Nitroimidazole exists in tautomeric equilibrium. The anion formed upon deprotonation is resonance-stabilized.
-
Path A (Thermodynamic/Steric Favorability): Alkylation at the nitrogen distal to the nitro group yields the 1-alkyl-4-nitroimidazole . This is generally the major product because the nitro group sterically hinders approach to the adjacent nitrogen.
-
Path B (Kinetic/Bioactive Target): Alkylation at the nitrogen proximal to the nitro group yields the 1-alkyl-5-nitroimidazole (the scaffold found in Metronidazole). This is often difficult to access via direct alkylation.
Diagnostic Visualizer
Before proceeding to protocols, use this logic flow to identify your specific failure mode.
Caption: Diagnostic logic tree for identifying failure modes in nitroimidazole alkylation.
Troubleshooting Guides (FAQs)
Issue 1: "My reaction turned black and I lost the nitro group."
Diagnosis: You likely used Sodium Hydride (NaH) or excessive heat (>80°C). Explanation: While NaH is a standard base for alkylations, it is often too harsh for nitroimidazoles. The hydride can act as a nucleophile or reducing agent, attacking the nitro group or the ring carbons (C2/C5), leading to ring fragmentation and polymerization. Solution:
-
Immediate Fix: Switch to Cesium Carbonate (
) .[1][2] The "Cesium Effect" provides higher solubility in organic solvents (DMF/MeCN) and acts as a milder base that minimizes side reactions while maintaining sufficient basicity to deprotonate the nitroimidazole. -
Reference: See Protocol A below.
Issue 2: "I need the 5-nitro isomer (Metronidazole-like), but I'm getting the 4-nitro isomer."
Diagnosis: You are fighting thermodynamics.
Explanation: The 4-nitro isomer is sterically less hindered. In standard basic alkylation (
-
Strategy 1 (Mitsunobu): If your alkylating agent is an alcohol, use the Mitsunobu reaction.[3] It proceeds under neutral/mild conditions and sometimes alters the regioselectivity profile compared to basic
. -
Strategy 2 (Blocking): Direct alkylation is rarely the best route for high-purity 5-nitro isomers. Consider synthesizing the imidazole ring with the alkyl group already in place, then nitrating (though nitration conditions are harsh).
-
Strategy 3 (Solvent/Cation): Switch to a non-polar solvent (if solubility permits) or use a larger counter-cation to disrupt the tight ion pair, potentially affecting the attack geometry, though 4-nitro usually remains dominant.
Issue 3: "I am seeing dialkylated imidazolium salts."
Diagnosis: Over-alkylation. Explanation: The product (N-alkyl nitroimidazole) is less nucleophilic than the starting material, but if you use a large excess of alkylating agent or high heat, the second nitrogen will eventually react. Solution:
-
Use a 1.1 : 1.0 ratio of Nitroimidazole : Alkylating Agent.
-
Add the alkylating agent dropwise at 0°C, then warm to RT.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Cesium Carbonate Method
Best for: General alkylation with alkyl halides, preventing degradation.
Reagents:
-
4(5)-Nitroimidazole (1.0 equiv)
-
Alkyl Halide (1.0 - 1.1 equiv)
-
Cesium Carbonate (
) (1.2 equiv)[1] -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve 4(5)-nitroimidazole in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution may turn yellow/orange (formation of the imidazolate anion). Do not heat yet. -
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Optimization: Only heat to 50–60°C if TLC shows no conversion after 4 hours. Do not exceed 80°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Why this works:
Protocol B: The Mitsunobu Reaction
Best for: Alkylating with alcohols, sensitive substrates, and avoiding strong bases.
Reagents:
-
4(5)-Nitroimidazole (1.0 equiv)
-
Primary/Secondary Alcohol (R-OH) (1.0 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD or DEAD (1.2 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Combine nitroimidazole, alcohol, and
in anhydrous THF (0.15 M) under . Cool to 0°C .[3][4] -
Addition: Dissolve DIAD in a small amount of THF and add it dropwise over 20 minutes. Exotherm control is critical.
-
Reaction: Allow to warm to RT and stir overnight (12–24h).
-
Workup: Concentrate solvent. Triturate with
to precipitate (triphenylphosphine oxide) or purify directly via column chromatography.
Why this works: This reaction forms the C-N bond under essentially neutral conditions, completely bypassing the risk of base-mediated degradation or polymerization [2][3].
Comparative Data: Base Selection
The following table summarizes the impact of base selection on yield and degradation risk for the alkylation of 4-nitroimidazole with benzyl bromide.
| Base | Solvent | Temp | Yield (Isolated) | Degradation Risk | Regioselectivity (4-nitro : 5-nitro) |
| DMF | 25°C | 85-95% | Low | ~90 : 10 | |
| MeCN | 60°C | 60-75% | Moderate | ~85 : 15 | |
| THF | 0°C -> RT | 40-60% | High (Tars) | ~95 : 5 | |
| DCM | RT | <10% | Low | N/A (Too weak) |
Data aggregated from general trends in nitroimidazole alkylation literature [1][5].
Regioselectivity Pathway
Understanding the tautomeric equilibrium is key to accepting the product distribution.
Caption: Path A is favored due to the bulkiness of the nitro group blocking Path B.
References
-
Cesium Carbonate Promoted N-Alkylation
-
Mitsunobu Reaction Protocol
- Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives... through the Mitsunobu reaction.
- Source: NIH / PubMed Central.
-
URL:[Link]
- Relevance: Provides specific experimental conditions for using DIAD/ with metronidazole deriv
-
Regioselectivity Mechanisms
- Title: Regioselective alkylation of 4(5)
- Source: J. Chem. Soc., Perkin Trans. 1.
-
URL:[Link]
- Relevance: Explains the thermodynamic vs.
-
General Alkylation of 4-Nitroimidazole
-
Degradation Mechanisms
- Title: A Theoretical Study on the Degrad
- Source: Int. J. Mol. Sci. (via NIH).
-
URL:[Link]
- Relevance: Details the fragility of the nitro-imidazole bond under radical or harsh ionic conditions.
Sources
- 1. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 2. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Minimizing Side Reactions in the Nitration of N,N-Dimethylimidazoles
Introduction: The synthesis of nitro-N,N-dimethylimidazoles is a critical step in the development of various pharmacologically active compounds, including antibiotic and antiprotozoal agents.[1] However, the electrophilic nitration of the imidazole ring, while conceptually straightforward, is frequently plagued by side reactions that can drastically reduce yields, complicate purification, and compromise product integrity. Common challenges include poor regioselectivity, oxidative ring-opening, and over-nitration.[2][3]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing these undesired outcomes. By understanding the mechanistic principles behind the formation of by-products, users can make informed decisions to optimize their reaction conditions. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust and reproducible nitration procedures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the nitration of N,N-dimethylimidazoles in a practical, question-and-answer format.
Question 1: My reaction turns black or forms a significant amount of tar-like material, and the yield of my desired nitro-product is very low. What is happening and how can I fix it?
Answer: This is a classic sign of oxidative degradation , one of the most common failure modes in imidazole nitration. The imidazole ring, especially under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids), can be susceptible to cleavage.[4]
Root Causes & Mechanistic Insight:
-
Excessive Heat: Nitration is a highly exothermic reaction. An uncontrolled temperature increase provides the activation energy needed for destructive oxidative pathways, leading to ring opening and polymerization of the resulting fragments.[4] In severe cases, this can lead to the formation of by-products like ethanedioic acid (oxalic acid).[2]
-
Overly Harsh Reagents: The standard mixed acid (HNO₃/H₂SO₄) system is a powerful oxidant. If the concentration of the nitrating species is too high or the reaction is run for too long, oxidation can outcompete the desired nitration.
Troubleshooting Steps & Solutions:
-
Implement Strict Temperature Control: This is the most critical parameter.
-
Action: Begin the reaction at a reduced temperature (e.g., 0-5 °C) using an ice-salt or acetone-dry ice bath. Add the nitrating agent or the imidazole substrate slowly and dropwise to allow for efficient heat dissipation.
-
Causality: Maintaining a low temperature minimizes the kinetic competency of the oxidative side reactions, favoring the desired electrophilic aromatic substitution pathway.[2]
-
-
Consider a Milder Nitrating System: If temperature control is insufficient, the reagent system itself is likely too aggressive.
-
Action: Switch from mixed acid to a nitrate salt (e.g., KNO₃ or NaNO₃) in sulfuric acid. This often results in a smoother, more controlled reaction.[5][6] For sensitive substrates, consider in situ generation of the nitrating species with a system like potassium nitrate (KNO₃) in trifluoroacetic anhydride (TFAA).[7]
-
Causality: These alternative systems generate the active nitronium ion (NO₂⁺) more slowly or at a lower effective concentration, reducing the overall oxidative potential of the reaction medium.
-
-
Optimize Reaction Time:
-
Action: Monitor the reaction progress closely using an appropriate analytical technique (see FAQ 4). Quench the reaction as soon as the starting material is consumed.
-
Causality: Prolonged exposure of the nitro-product to the harsh reaction medium increases the probability of subsequent degradation.
-
Question 2: I am getting a mixture of regioisomers (e.g., 4-nitro and 5-nitro products). How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in imidazole nitration is a common challenge governed by a delicate interplay of electronic and steric factors.[8] For an N,N-dimethylimidazole, the electronic properties of the two methyl groups at N1 and the imidazole ring itself direct the incoming electrophile.
Root Causes & Mechanistic Insight:
-
Electronic Effects: The imidazole ring is inherently electron-rich, but the two nitrogen atoms influence the electron density at the C4 and C5 positions differently. In the protonated state (which is dominant in mixed acid), the ring is strongly deactivated, and subtle differences in the stability of the transition states leading to the different isomers become critical.[3]
-
Steric Hindrance: The N,N-dimethyl group can exert some steric influence, but the primary steric factors often come from the nitrating species itself. Bulkier nitrating agents may favor substitution at the less sterically hindered position.[8]
Troubleshooting Steps & Solutions:
-
Modify the Nitrating Agent:
-
Action: Switch from the relatively small nitronium ion generated in mixed acid to a bulkier nitrating agent. Nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent like acetonitrile or sulfolane can offer different selectivity profiles.[3][9]
-
Causality: A larger electrophile will experience greater steric repulsion at the more crowded position on the imidazole ring, potentially favoring the formation of a single isomer.
-
-
Change the Solvent System:
-
Action: Move away from sulfuric acid as the solvent. The use of ionic liquids has been shown to influence regioselectivity in some aromatic nitrations, potentially by organizing the transition state through non-covalent interactions.[10]
-
Causality: The solvent can influence the solvation of the reaction intermediate and the transition state, altering their relative energies and thus changing the product ratio.
-
Question 3: My mass spectrometry data shows a peak corresponding to a dinitro-product. How do I prevent this over-nitration?
Answer: While the first nitro group is strongly deactivating and generally hinders a second nitration, over-nitration can occur under forcing conditions.[11]
Root Causes & Mechanistic Insight:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent increases the probability of a second, albeit slower, nitration event occurring on the already nitrated product.
-
High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the high activation barrier for nitrating the deactivated mono-nitro imidazole ring.[2]
Troubleshooting Steps & Solutions:
-
Use Stoichiometric Control:
-
Action: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to the N,N-dimethylimidazole substrate.
-
Causality: Limiting the amount of available electrophile ensures that once the starting material is consumed, there is little left to react with the product.
-
-
Maintain Low Temperature:
-
Action: As with preventing degradation, maintain a low and stable reaction temperature throughout the addition and stirring period.
-
Causality: The activation energy for the second nitration is significantly higher than the first. Low temperatures ensure that only the more favorable first nitration proceeds at an appreciable rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in a standard nitration reaction? A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[12]
Q2: How should I choose the right nitrating agent? A2: The choice depends on the stability of your substrate and the desired selectivity. For robust, less-activated systems, traditional mixed acid may suffice. For sensitive substrates prone to oxidation or for optimizing regioselectivity, milder or sterically bulkier reagents are recommended.
| Nitrating System | Pros | Cons | Best For... | Reference(s) |
| HNO₃ / H₂SO₄ | Inexpensive, powerful, widely used. | Harsh, strong oxidant, can cause degradation and poor selectivity. | Robust, deactivated substrates. | [5][13] |
| KNO₃ / H₂SO₄ | Smoother reaction, often higher yields than mixed acid. | Still strongly acidic. | General purpose improvement over mixed acid. | [5][6] |
| NO₂BF₄ | Can be used in non-acidic solvents, potentially avoiding substrate protonation, offers different selectivity. | More expensive, moisture-sensitive. | Improving regioselectivity, nitrating acid-sensitive substrates. | [3][9] |
| KNO₃ / TFAA | Milder conditions, in situ generation of nitrating species. | TFAA is corrosive and expensive. | Highly sensitive substrates prone to acid-catalyzed degradation. | [7] |
Q3: What is the mechanism of electrophilic nitration on the N,N-dimethylimidazole ring? A3: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pi electrons of the imidazole ring attack the nitronium ion (NO₂⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. In a subsequent fast step, a base (like water or HSO₄⁻) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring.[12]
Q4: What analytical techniques are best for monitoring the reaction? A4: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks at the bench to see the consumption of starting material and the appearance of the product. For quantitative analysis and accurate identification of by-products, High-Performance Liquid Chromatography (HPLC) , often coupled with a Mass Spectrometer (LC-MS) , is the preferred method.[14][15]
Protocols & Methodologies
Safety Precaution: All nitration reactions should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. All additions to strong acids should be performed slowly and with cooling.
Protocol 1: Controlled Nitration using Mixed Acids (HNO₃/H₂SO₄)
This protocol is a baseline method that emphasizes control to minimize side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~3-5 mL per gram of substrate).
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) to the sulfuric acid while maintaining the internal temperature below 10 °C.
-
Substrate Addition: Dissolve the N,N-dimethylimidazole (1.0 equivalent) in a minimum amount of concentrated H₂SO₄ and add it dropwise to the cooled nitrating mixture over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-10 °C. Monitor the reaction every 20-30 minutes by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the cold solution to pH 7-8 using a saturated aqueous solution of sodium bicarbonate or a cold solution of ammonium hydroxide. Perform this step slowly and with cooling, as it is highly exothermic.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified further by column chromatography or recrystallization.[16]
Protocol 2: Purification and Analysis by HPLC
This protocol provides a general method for analyzing the crude reaction mixture.
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture into a vial containing a diluent (e.g., 1 mL of water/acetonitrile 50:50).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for nitroaromatics (e.g., 280-320 nm).[14]
-
-
Analysis: Inject the prepared sample. The starting material, product, and any by-products should separate based on polarity, allowing for quantification of conversion and purity.
References
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Wikipedia. Nitroimidazole. [Link]
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- Novikov, S.S., et al. (1970).
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- Quora. (2017). Is imidazole more reactive toward electrophilic substitution than pyrazole or not?.
- BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
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YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. [Link]
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- Filo. (2025). The major product formed in the reaction of N, N-dimethylaniline with con....
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- Springer Nature. (2019).
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- N/A. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
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- Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
- Master Organic Chemistry. (2018).
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Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine. In the absence of a publicly available experimental spectrum for this specific molecule, this document establishes a robust predictive framework. By dissecting the molecule's structural components and comparing them to well-characterized analogs, we can confidently forecast the chemical shifts, multiplicities, and integration of its proton signals. This approach not only serves as a powerful predictive tool but also deepens the understanding of structure-property relationships in substituted nitroimidazoles, a class of compounds with significant interest in pharmaceutical research.[1]
Furthermore, this guide contrasts the capabilities of 1H NMR with other essential analytical techniques, providing researchers with a comprehensive perspective on a multi-faceted approach to structural elucidation. The methodologies and protocols detailed herein are designed to ensure scientific integrity and reproducibility, empowering researchers in drug development and organic synthesis to confidently characterize this and similar novel chemical entities.
Section 1: Predicted 1H NMR Spectrum of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
The structural formula of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine dictates the expected 1H NMR spectrum. The molecule contains three distinct types of protons, which will result in three unique signals. The analysis is based on established principles of chemical shift theory, considering the inductive and resonance effects of the substituents on the imidazole ring.
Caption: Molecular structure of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine with proton environments labeled.
Detailed Signal Prediction:
-
Signal A (H-2 Proton): This is the lone proton on the imidazole ring. It is expected to appear significantly downfield. Its position is influenced by two opposing electronic effects: the strong electron-withdrawing nature of the adjacent nitro group at C-4, which deshields the proton, and the electron-donating N,N-dimethylamino group at C-5, which provides a shielding effect. Generally, the deshielding from a nitro group is a dominant factor.[2][3] Therefore, a chemical shift in the range of δ 7.5 - 8.5 ppm is predicted. As there are no adjacent protons, this signal will appear as a singlet (s) . The integration will correspond to 1H .
-
Signal B (N1-CH3 Protons): The methyl group attached to the N-1 position of the imidazole ring. This N-alkylation will result in a chemical shift characteristic of N-methyl groups on heteroaromatic rings. A predicted range of δ 3.7 - 4.2 ppm is reasonable. This signal will be a sharp singlet (s) due to the absence of neighboring protons and will integrate to 3H .
-
Signal C (N(CH3)2 Protons): The six protons of the two methyl groups on the exocyclic amine at the C-5 position. These two methyl groups are chemically equivalent due to free rotation around the C-N bond. The electron-donating nature of the nitrogen atom will shield these protons relative to other methyl groups. A chemical shift in the range of δ 2.8 - 3.3 ppm is anticipated. This will appear as a singlet (s) integrating to 6H .
Summary of Predicted 1H NMR Data
| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| HA | Imidazole Ring (H-2) | 7.5 - 8.5 | Singlet (s) | 1H |
| HB | N1-CH3 | 3.7 - 4.2 | Singlet (s) | 3H |
| HC | N(CH3)2 | 2.8 - 3.3 | Singlet (s) | 6H |
Section 2: Comparative Spectral Analysis with Structural Analogs
To substantiate our predictions, we can compare the expected chemical shifts with experimental data from structurally related compounds. This comparative analysis provides a robust validation of the electronic effects influencing the proton environments in our target molecule.
| Compound | Proton Environment | Experimental Chemical Shift (δ, ppm) | Solvent | Reference |
| 4-Nitroimidazole | H-2 | 8.30 | DMSO-d6 | [4] |
| H-5 | 7.85 | DMSO-d6 | [4] | |
| 1-Methyl-4-nitroimidazole | H-2 | 7.76 | CDCl3 | [5] |
| H-5 | 7.42 | CDCl3 | [5] | |
| N1-CH3 | 3.82 | CDCl3 | [5] | |
| 1-Methylimidazole | H-2 | 7.39 | CDCl3 | [6] |
| H-4/H-5 | 7.01 / 6.86 | CDCl3 | [6] | |
| N1-CH3 | 3.64 | CDCl3 | [6] | |
| N,N-Dimethylaniline | N(CH3)2 | 2.89 | CDCl3 | [7] |
Analysis of Comparative Data:
-
The chemical shift of the H-2 proton in 4-nitroimidazole (δ 8.30 ppm) and 1-methyl-4-nitroimidazole (δ 7.76 ppm) supports the downfield prediction for HA in our target molecule.[4][5] The presence of the electron-donating N,N-dimethylamino group at C-5 in our target is expected to shield this proton slightly compared to these analogs, bringing it into the predicted 7.5-8.5 ppm range.
-
The N1-CH3 signal in 1-methyl-4-nitroimidazole at δ 3.82 ppm is in excellent agreement with our predicted range of 3.7-4.2 ppm for HB.[5]
-
The N(CH3)2 signal in N,N-dimethylaniline at δ 2.89 ppm provides a good reference for the exocyclic amine protons (HC), supporting the predicted range of 2.8-3.3 ppm.[7]
Section 3: Complementary and Alternative Analytical Techniques
While 1H NMR is a primary tool for structural elucidation, a comprehensive characterization relies on a suite of analytical methods. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Advantages for this Molecule | Disadvantages |
| 13C NMR | Number and type of carbon environments. | Confirms the presence of the five unique carbon atoms in the imidazole ring and methyl groups. | Lower sensitivity requiring more sample or longer acquisition times.[8] |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, confirming connectivity. | HMBC would be crucial to definitively link the methyl proton signals to their respective nitrogen and carbon atoms on the ring. | Requires more instrument time and expertise in data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation can help verify the structure. | Does not provide detailed information about the specific arrangement of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Would clearly show strong absorption bands for the C-NO2 group (typically around 1550 and 1350 cm-1). | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Provides unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Section 4: Experimental Protocol for 1H NMR Data Acquisition
This section outlines a standardized protocol for acquiring a high-quality 1H NMR spectrum of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.[9][10] Deuterated solvents are essential to avoid large interfering solvent signals in the proton spectrum.[11][12]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can degrade spectral quality by disrupting the magnetic field homogeneity.[8]
-
Add an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. The residual solvent peak (e.g., CHCl3 at δ 7.26 ppm) is often sufficient for routine characterization.[9][10]
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.[8]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the TMS signal to δ 0.00 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Caption: Standardized workflow for 1H NMR sample preparation, acquisition, and processing.
References
- NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. (2024).
- Allan Chemical Corporation. Deuterated Solvents for NMR: Guide.
- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- ChemicalBook. 4-Nitroimidazole(3034-38-6) 1H NMR spectrum.
- Labinsights. Selection Guide on Deuterated Solvents for NMR.
- Pearson+. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep.
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
- ResearchGate. NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory | Request PDF*.
- Nanalysis. Deuterated Solvents.
- NMR Sample Prepar
- Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (2025).
- Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?.
- Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC. (n.d.).
- Scharlab. Solvents, deuterated for NMR for laboratory.
- 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
- Organomation. NMR Sample Preparation: The Complete Guide.
- Figure S11.
- Sample preparation for NMR measurements and points to keep in mind. (n.d.).
- Beilstein Journals. Supporting Information Meta-metallation of N,N-dimethylaniline: contrasting direct sodium-mediated zincation with indirect sodi.
- Synthesis, characterization and application of Ni0.5Zn0.
- ChemicalBook. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum.
- ChemicalBook. 1-Methylimidazole(616-47-7) 1H NMR spectrum.
- Yamaguchi, I. Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance.
- PubChem. N,N-Dimethylaniline | C8H11N | CID 949.
- Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Arabian Journal of Chemistry. (2014).
- H NMR Spectroscopy. (n.d.).
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
- ResearchGate. Table 1 1 H chemical shifts of N-methylimidazole (NMI), saccharin and....
- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure.
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- NIH. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem.
- 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- ResearchGate. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts | Request PDF.
- Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
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A Comparative Guide to Reference Standards for the Purity Testing of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of any chemical entity is a cornerstone of safety and efficacy. This is particularly true for novel compounds such as N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine, a substituted nitroimidazole derivative. As this molecule progresses through the development pipeline, establishing a robust analytical strategy for purity assessment is paramount. A critical component of this strategy is the selection and utilization of an appropriate reference standard.
This guide provides a comprehensive comparison of approaches to establishing a reference standard for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine purity testing. Given the likely status of this compound as a novel entity, commercially available, pre-qualified reference standards are improbable. Therefore, this guide focuses on the principles and practices for qualifying an in-house primary standard or selecting a custom synthesis provider.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which a sample of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is compared. It is a highly characterized and purified material that is used to:
-
Confirm identity: Ensure that the manufactured compound is indeed N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine.
-
Quantify purity: Determine the percentage of the desired compound in a sample.
-
Identify and quantify impurities: Detect and measure the levels of any unwanted related substances.
The integrity of all analytical data hinges on the quality of the reference standard. An impure or poorly characterized standard will lead to inaccurate assessments of the drug substance, potentially compromising downstream studies and regulatory submissions.
Establishing a Reference Standard for a Novel Compound: A Comparative Analysis
In the absence of a commercially available standard, two primary pathways exist for obtaining a reference standard for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine: in-house purification and characterization, or outsourcing to a custom synthesis and certification laboratory. The table below compares these two approaches.
| Feature | In-House Qualification | Outsourced Custom Synthesis & Certification |
| Control & Oversight | Complete control over the purification and characterization process. | Dependent on the vendor's quality systems and communication. |
| Expertise & Resources | Requires significant in-house expertise in purification sciences, analytical chemistry, and quality assurance. | Access to specialized expertise and advanced analytical instrumentation. |
| Cost | Can be cost-effective if existing infrastructure and personnel are utilized. | Higher upfront cost, but potentially more cost-effective in the long run by avoiding repeated efforts. |
| Timeline | Can be time-consuming, depending on the complexity of the purification and the availability of analytical resources. | Typically faster, as the vendor has established workflows for synthesis, purification, and certification. |
| Certification & Documentation | Requires the generation of a comprehensive Certificate of Analysis (CoA) with all supporting data. | Provides a formal, and often ISO-accredited, Certificate of Analysis. |
Workflow for Qualifying a Reference Standard
The following diagram outlines the critical steps involved in qualifying a reference standard for N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine.
Caption: A typical workflow for the qualification of a reference standard.
Analytical Techniques for Purity Determination and Impurity Profiling
The selection of appropriate analytical techniques is critical for the comprehensive characterization of the N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine reference standard. Based on the structure of nitroimidazole compounds, the following methods are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile organic molecules. For a substituted nitroimidazole, a reversed-phase HPLC method with UV detection is a suitable starting point.[1][2]
Experimental Protocol: HPLC-UV for Purity Assessment
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for separating related substances of nitroimidazole compounds.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol is recommended to ensure the separation of impurities with a wide range of polarities.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroimidazole chromophore has significant absorbance, likely around 310-320 nm, should be employed.[2][4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Gas Chromatography (GC)
GC, particularly with mass spectrometric detection (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine, GC can be used to analyze for residual solvents from the synthesis and for certain volatile impurities.[5][6] Derivatization may be necessary to improve the volatility and thermal stability of the analyte and related impurities.[6]
Experimental Protocol: GC-MS for Impurity and Residual Solvent Analysis
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a versatile choice.
-
Injector: Split/splitless injector at a temperature that ensures efficient volatilization without degradation.
-
Oven Temperature Program: A temperature gradient program will be necessary to separate a range of potential impurities and solvents.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass Spectrometer (MS) operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of known impurities and residual solvents.
Structural Elucidation Techniques
Unequivocal identification of the reference standard is crucial. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine.[7][8] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide further confirmation of connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Regulatory Considerations
The purity requirements for drug substances and their intermediates are governed by international guidelines. Key documents to consult include:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities.[9]
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the expectations for the manufacturing and control of APIs, including the qualification of reference standards.[10][11]
-
European Medicines Agency (EMA) and Food and Drug Administration (FDA) Guidelines: Both agencies have specific guidelines on the chemistry of active substances and the control of impurities.[9][12][13]
Conclusion
Establishing a well-characterized reference standard for a novel compound like N,N,1-Trimethyl-4-nitro-1H-imidazol-5-amine is a critical, multi-faceted process. While the absence of a commercially available standard presents challenges, a systematic approach involving either in-house qualification or partnership with a specialized vendor can lead to a robust and reliable standard. The use of a comprehensive suite of analytical techniques, guided by established regulatory principles, will ensure the generation of high-quality data that is essential for the successful development of new pharmaceutical entities.
References
- SIELC Technologies. (2023, April 26). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.
- ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
- European Medicines Agency. (n.d.). Quality: impurities.
- PMC. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
- Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. (2005).
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
- Updates and impacts: Understanding the EMA's revised guideline on active substances. (2025, January 9).
- ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- FDA. (2020, April 14). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry September 2016.
- Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
- Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
- PMC. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.
- PubMed. (2005, February 15). Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers.
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- 8. Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
